6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one
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Overview
Description
6-Methylisoxazolo[5,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is of significant interest due to its diverse pharmacological activities, including bacteriostatic, analgesic, anti-inflammatory, antiasthmatic, cardiotonic, hypotensive, myolytic, antilipidemic, and anxiolytic properties .
Preparation Methods
The synthesis of 6-Methylisoxazolo[5,4-b]pyridin-3-ol can be achieved through various methods. One efficient method involves the condensation of symmetrical vinamidinium salts with 5-amino-3-methylisoxazole in methanol at 80°C for 24 hours in the presence of sodium methoxide. This reaction yields 5-substituted isoxazolo[5,4-b]pyridines in excellent yields . Another method involves Friedländer condensation, which can be performed using pyridine as a solvent and base catalyst or by condensing substituted isoxazoles with β-dicarbonyl compounds in a one-step reaction .
Chemical Reactions Analysis
6-Methylisoxazolo[5,4-b]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methylisoxazolo[5,4-b]pyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, and anxiolytic agent. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 6-Methylisoxazolo[5,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Methylisoxazolo[5,4-b]pyridin-3-ol can be compared with other similar compounds, such as other isoxazolo[5,4-b]pyridines and related heterocyclic compounds. Similar compounds include pyrazolo[3,4-b]pyridin-6-one derivatives, which also exhibit significant pharmacological activities . The uniqueness of 6-Methylisoxazolo[5,4-b]pyridin-3-ol lies in its specific substitution pattern and the resulting pharmacological profile .
Properties
IUPAC Name |
6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-3-5-6(10)9-11-7(5)8-4/h2-3H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYSKNAYUGRVTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.